An In-Depth Technical Guide to the Chemical Properties of 6-Oxo Simvastatin-d6
An In-Depth Technical Guide to the Chemical Properties of 6-Oxo Simvastatin-d6
This guide provides a comprehensive technical overview of 6-Oxo Simvastatin-d6, a critical deuterated internal standard for researchers, scientists, and drug development professionals. The content herein is curated to deliver field-proven insights into its chemical properties, synthesis, analysis, and application, ensuring scientific integrity and practical utility.
Introduction: The Significance of a Deuterated Oxidized Metabolite
Simvastatin is a widely prescribed HMG-CoA reductase inhibitor used to manage hypercholesterolemia.[1] Its metabolism is complex, leading to various oxidized and hydrolyzed products.[2] 6-Oxo Simvastatin is a notable oxidized impurity and metabolite of Simvastatin.[3][4] For accurate bioanalytical quantification, a stable isotope-labeled internal standard is paramount. 6-Oxo Simvastatin-d6, with six deuterium atoms incorporated, serves this vital role, enabling precise measurement in complex matrices by mass spectrometry.[4] This guide delves into the core chemical characteristics and methodologies associated with this essential analytical tool.
Core Chemical and Physical Properties
6-Oxo Simvastatin-d6 is structurally analogous to its non-deuterated counterpart, with the key distinction of deuterium labeling on the 2,2-dimethylbutanoate moiety.[3][4] This isotopic substitution provides a crucial mass shift for mass spectrometric detection without significantly altering its chemical behavior.[3]
Structural and Identification Parameters
| Property | Value | Source(s) |
| IUPAC Name | [(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate | [4] |
| Molecular Formula | C₂₅H₃₀D₆O₆ | [5] |
| Molecular Weight | 438.59 g/mol | [5] |
| CAS Number | A specific CAS number for 6-Oxo Simvastatin-d6 is not consistently available in public databases. It is often supplied under the CAS number of the non-deuterated form, 130468-11-0 . | [][7][8][9] |
| Appearance | White to pale yellow solid | [9] |
| Solubility | Practically insoluble in water; soluble in methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[10] | [10] |
| Storage | Recommended storage at 2-8°C in a refrigerator.[9] For long-term stability as a reference standard, storage at -20°C is advisable.[11] | [9][11] |
Formation and Synthesis
As a deuterated oxidized impurity of simvastatin, 6-Oxo Simvastatin-d6 can be formed through oxidative degradation during the synthesis and storage of Simvastatin-d6.[4] For its use as a reference standard, a controlled synthesis is necessary.
Conceptual Synthesis Workflow
The synthesis of 6-Oxo Simvastatin-d6 would logically proceed from Simvastatin-d6. This involves the selective oxidation of the allylic methylene group at the C6 position of the hexahydronaphthalene ring system.
Step-by-Step Synthetic Protocol (Hypothetical)
-
Dissolution: Dissolve Simvastatin-d6 in a suitable organic solvent, such as dichloromethane or acetone.
-
Oxidation: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a chromium trioxide-based reagent, to the solution at a controlled temperature (e.g., 0°C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a suitable reagent, such as isopropanol, to consume any excess oxidizing agent.
-
Work-up: Perform an aqueous work-up to remove inorganic byproducts. This may involve washing the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 6-Oxo Simvastatin-d6 using column chromatography or preparative HPLC.
Purification and Characterization
High purity is essential for a reference standard. Preparative HPLC is a common method for purifying pharmaceutical impurities.
Preparative HPLC Protocol
-
Column Selection: Utilize a reversed-phase C18 column with appropriate dimensions for preparative scale separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or orthophosphoric acid) to improve peak shape, is typically effective.[12]
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.
-
Fraction Collection: Collect fractions corresponding to the 6-Oxo Simvastatin-d6 peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the structure of 6-Oxo Simvastatin-d6. While specific spectra for the deuterated compound are not publicly available, the expected chemical shifts can be inferred from the structure and data for simvastatin.[13] The key distinguishing features would be the absence of signals for the two methyl groups on the butanoate side chain in the ¹H NMR spectrum and altered splitting patterns in the ¹³C NMR spectrum for the carbons attached to deuterium.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for which 6-Oxo Simvastatin-d6 is utilized. Electrospray ionization (ESI) in positive mode is commonly employed.
Expected Molecular Ions:
-
[M+H]⁺: m/z 439.6
-
[M+Na]⁺: m/z 461.6
-
[M+NH₄]⁺: m/z 456.6
Fragmentation Pattern: The fragmentation of 6-Oxo Simvastatin-d6 is expected to be similar to that of simvastatin, with the key difference being the +6 Da shift in fragments containing the deuterated side chain.[14] The primary fragmentation pathway involves the neutral loss of the 2,2-bis(trideuteriomethyl)butanoic acid side chain.[14][15]
High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating RP-HPLC method is essential for assessing the purity of 6-Oxo Simvastatin-d6 and for its quantification in various applications.
Typical HPLC Parameters:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[16]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to the acidic range, e.g., 4.5) in a ratio of approximately 75:25 (v/v) is often used.[17]
-
Flow Rate: 1.0 mL/min[17]
-
Detection: UV detection at 238 nm[17]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)
Stability Profile
The stability of 6-Oxo Simvastatin-d6 as a reference standard is critical for its reliability. Based on studies of simvastatin, the compound is expected to be susceptible to degradation under certain conditions.
-
Hydrolytic Stability: Simvastatin shows pH-dependent hydrolysis, being more rapid in alkaline conditions. The lactone ring can open to form the corresponding hydroxy acid.
-
Oxidative Stability: The molecule is susceptible to oxidation.
-
Thermal Stability: Degradation can occur at elevated temperatures.
-
Photostability: Some degradation may occur upon exposure to light.
For optimal stability, 6-Oxo Simvastatin-d6 should be stored in a well-sealed container, protected from light, at a recommended temperature of 2-8°C for short-term and -20°C for long-term storage.[9][11]
Application in Bioanalysis
The primary application of 6-Oxo Simvastatin-d6 is as an internal standard in LC-MS/MS methods for the quantification of 6-Oxo Simvastatin in biological matrices such as plasma and urine.[18][19]
LC-MS/MS Bioanalytical Workflow
Safety and Handling
Conclusion
6-Oxo Simvastatin-d6 is an indispensable tool for the accurate quantification of the 6-oxo metabolite of simvastatin. A thorough understanding of its chemical properties, including its synthesis, purification, and analytical behavior, is essential for its effective use in research and drug development. This guide provides a foundational understanding of these aspects, empowering scientists to utilize this critical reference standard with confidence.
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